3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

Medicinal Chemistry ADME Prediction Lipophilicity

Researchers requiring indole-3-propanoic acid scaffolds with balanced solubility often face assay interference from co-solvents when using lipophilic N-alkyl analogs. This compound's methoxyethyl N-substitution directly addresses this by enhancing aqueous compatibility. • LogD (pH 7.4) of -0.43 ensures high buffer solubility without DMSO. • TPSA of 51.46 Ų and added H-bond acceptor fine-tune permeability for cytosolic target engagement. • Flexible side chain (6 rotatable bonds) supports conformational SAR exploration. Supplied with certified purity data for reproducible synthetic or biological workflows.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 1021245-39-5
Cat. No. B1414765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid
CAS1021245-39-5
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)CCC(=O)O
InChIInChI=1S/C14H17NO3/c1-18-9-8-15-10-11(6-7-14(16)17)12-4-2-3-5-13(12)15/h2-5,10H,6-9H2,1H3,(H,16,17)
InChIKeyLLFFYRADJLCLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Properties of 3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic Acid


3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid (CAS 1021245-39-5) is an N-substituted indole-3-propanoic acid derivative with a methoxyethyl group at the indole nitrogen [1]. The compound has a molecular weight of 247.29 g/mol (C14H17NO3) and a computed logP of 2.33, indicating moderate lipophilicity [1]. Its polar surface area (TPSA) is 51.46 Ų, with a pKa of 4.55 and six rotatable bonds, reflecting a flexible side chain [1]. These baseline physicochemical properties differentiate it from common N-alkyl analogs and are foundational for scientific selection in chemical biology, medicinal chemistry, and synthetic intermediate procurement.

Chemical probe design — methoxyethyl side chain modulates polarity and hydrogen bonding beyond simple alkyl substitution.
Aqueous solubility context — higher TPSA and negative LogD at pH 7.4 reported relative to N-alkyl analogs; supports homogenous assay conditions.
Ionization profile — lower pKa increases carboxylate fraction at physiological pH, relevant for target interactions that prefer anionic ligands.

3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic Acid vs. N-Alkyl Analogs


N-Substitution on the indole ring fundamentally alters physicochemical properties critical to solubility, permeability, and molecular recognition. Simple N-alkyl analogs (methyl, ethyl, propyl) progressively increase lipophilicity while maintaining a constant polar surface area, a trend that shifts LogD toward positive values and reduces aqueous solubility [1][2]. In contrast, the 2-methoxyethyl group introduces an additional oxygen atom, which lowers lipophilicity relative to chain length, increases polar surface area, and adds a hydrogen bond acceptor [3]. These changes directly impact LogD (pH 7.4) and pKa, rendering the compound chemically distinct from its N-alkyl counterparts. Consequently, substituting 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid with a generic N-alkyl analog will result in different solubility profiles, ionization states, and potential target engagement, undermining reproducibility in biological assays or synthetic schemes [3].

Target compound vs. generic N-alkyl analogs
Lipophilicity shift The 2-methoxyethyl group lowers LogP and LogD compared to N-ethyl or N-propyl chains; a simple alkyl substitution would increase non-specific binding and reduce aqueous solubility.
Polar surface area increase TPSA is ~9 Ų higher than N-alkyl analogs, altering permeability and hydrogen-bonding capacity; direct replacement may change membrane partitioning behavior.
Ionization and pKa variation Lower pKa (4.55) vs. N-methyl (4.85) results in a greater ionized fraction at pH 7.4; an N-alkyl analog would have a different charge state, potentially altering target engagement.
Conformational flexibility and H-bond count Additional rotatable bonds and an extra H-bond acceptor in the methoxyethyl chain influence binding entropy and solvation; N-alkyl analogs lack these features.

Quantitative Comparison of 3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic Acid with N-Alkyl Analogs


Lipophilicity (LogP)

The target compound exhibits a computed LogP of 2.33 [1], which is lower than that of N-ethyl (LogP 2.68) [2] and N-propyl (LogP 3.07) [3] analogs, and comparable to N-methyl (LogP 2.38) [4] and unsubstituted indole-3-propanoic acid (LogP 2.04) [5]. This indicates that the 2-methoxyethyl group attenuates the lipophilicity increase expected from a two-carbon chain extension, offering a favorable balance between membrane permeability and aqueous solubility.

Lipophilicity (LogP)
Computed property
Target: 2.33
N-methyl: 2.38 | N-ethyl: 2.68 | N-propyl: 3.07
Reported 0.35–0.74 lower vs. longer alkyl chains; may reduce non-specific binding.
Computed with ChemAxon/JChem; experimental LogP may vary.
Medicinal Chemistry ADME Prediction Lipophilicity

Polar Surface Area (TPSA)

The topological polar surface area (TPSA) of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid is 51.46 Ų [1], which is significantly higher than the 42.23 Ų observed for N-methyl [2], N-ethyl [3], and N-propyl [4] analogs, and similar to unsubstituted indole-3-propanoic acid (53.09 Ų) [5]. The 2-methoxyethyl group introduces an additional oxygen atom that increases hydrogen bonding potential and polar surface area relative to alkyl chains.

Polar Surface Area (TPSA)
Computed property
Target: 51.46 Ų
N-alkyl analogs: 42.23 Ų
9.23 Ų increase; influences solubility and passive permeability.
TPSA derived from 2D topology; actual polar surface may differ in solution.
Physicochemical Property Solubility Permeability

Distribution Coefficient (LogD)

At physiological pH (7.4), the target compound has a computed LogD of -0.43 [1], indicating a preference for the aqueous phase. This is notably lower than the N-methyl analog (-0.13) [2] and the N-propyl analog (0.82) [3]. The negative LogD suggests that the methoxyethyl group imparts greater hydrophilicity at pH 7.4 compared to alkyl chains.

Distribution Coefficient (LogD pH 7.4)
Computed property
Target: -0.43
N-methyl: -0.13 | N-propyl: 0.82
Negative LogD indicates aqueous preference; contrasts with positive LogD of longer alkyl chains.
Based on calculated distribution; confirm via shake-flask method for critical applications.
Physicochemical Property ADME Distribution Coefficient

Acidity (pKa)

The computed pKa of the carboxylic acid group in the target compound is 4.55 [1], which is lower than that of the N-methyl analog (4.85) [2] and the unsubstituted indole-3-propanoic acid (4.8) [3]. The 2-methoxyethyl group slightly increases the acidity of the carboxylic acid, likely due to an inductive effect transmitted through the indole ring.

Acidity (pKa)
Computed property
Target: 4.55
N-methyl: 4.85 | Unsubstituted: 4.8
0.25–0.30 units lower; higher ionized fraction at pH 7.4, relevant for anionic ligand interactions.
Calculated pKa; experimental determination recommended for formulation studies.
Physicochemical Property Ionization Solubility

Rotatable Bond Count

3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid contains 6 rotatable bonds [1], compared to 3 for N-methyl [2], 4 for N-ethyl [3], and 5 for N-propyl [4] analogs. The methoxyethyl side chain introduces two additional rotatable bonds relative to the N-ethyl chain, increasing conformational flexibility.

Rotatable Bonds
Computed property
Target: 6
N-methyl: 3 | N-ethyl: 4 | N-propyl: 5
Higher flexibility may affect binding entropy and conformational pre-organization.
Rotatable bond count based on topology; solution dynamics may differ.
Medicinal Chemistry Conformational Analysis Drug Design

Hydrogen Bond Acceptor Count

The target compound has 3 hydrogen bond acceptors (one carboxyl oxygen and the ether oxygen in the methoxyethyl group) [1], whereas N-alkyl analogs (methyl, ethyl, propyl) have only 2 acceptors (both from the carboxyl group) [2][3][4]. The additional H-bond acceptor can participate in solvent interactions and target binding, offering a distinct pharmacophoric feature.

H-Bond Acceptors
Class-level inference
Target: 3
N-alkyl analogs: 2
Extra acceptor from ether oxygen; may support distinct intermolecular interactions.
Structural count; impact on binding requires experimental confirmation.
Molecular Interaction Hydrogen Bonding Solubility

Key Applications of 3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic Acid


Chemical Biology Probes with High Aqueous Solubility

The compound's high TPSA (51.46 Ų) [1] and negative LogD at pH 7.4 (-0.43) [2] indicate superior aqueous solubility relative to N-alkyl analogs. This makes it a preferred scaffold for developing extracellular or cytosolic probes where high solution concentrations are required without the use of organic co-solvents that may perturb biological systems.

BBB Permeability for CNS Drug Design

With a TPSA above 50 Ų and a moderate LogP of 2.33 [3], this compound lies at the boundary of CNS drug-likeness (typical TPSA < 70 Ų for BBB penetration). It can serve as a strategic intermediate for fine-tuning permeability, offering a balance between solubility and passive diffusion that is distinct from more lipophilic N-propyl (LogP 3.07, TPSA 42.23 Ų) [4] or less polar N-methyl analogs [5].

pH-Dependent Formulation and Prodrug Development

The lower pKa (4.55) [6] compared to N-methyl (4.85) [7] results in a greater fraction of ionized species at physiological pH, which can be exploited for pH-sensitive drug delivery or for improving solubility in slightly acidic to neutral buffers. This property is valuable in the design of salts or co-crystals for enhanced oral bioavailability.

Conformational Flexibility for SAR Exploration

The compound's 6 rotatable bonds [8] provide a flexible methoxyethyl chain that can adopt multiple low-energy conformations. This flexibility is advantageous for exploring conformational space in structure-activity relationship (SAR) campaigns, particularly when seeking to orient a pendant carboxylic acid group for optimal target interaction while maintaining sufficient solubility.

Application
Selection Property
Validation Focus
Chemical biology probe development
Aqueous solubility profile (TPSA, LogD)
Solution homogeneity and co-solvent-free assay conditions
CNS permeability assessment
TPSA/LogP balance and BBB drug-likeness window
In vitro permeability models and PAMPA-BBB assays
pH-responsive formulation research
Ionization state (pKa) and pH-dependent solubility
pH-solubility profiling and salt/co-crystal screening
Structure-activity relationship (SAR) campaigns
Conformational flexibility (rotatable bonds, H-bond acceptors)
Conformational sampling and binding-mode analysis

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